molecular formula C19H25N3O5 B2529597 N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380186-23-0

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

Cat. No. B2529597
CAS RN: 2380186-23-0
M. Wt: 375.425
InChI Key: PFGPASFRDVEGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, also known as BDBM-1, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of benzodioxole-containing compounds, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This leads to the modulation of various cellular processes, including gene expression, cell growth, and differentiation. The exact mechanism of action of this compound may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In vivo studies have shown that this compound can inhibit tumor growth and improve cognitive function in animal models of cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide in lab experiments is its ability to selectively target specific enzymes, which can help researchers to better understand their role in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in lab experiments.

Future Directions

There are several future directions for the study of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound in different cell types and animal models.

Synthesis Methods

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves a multi-step process that starts with the reaction between 3,4-methylenedioxybenzaldehyde and cyclobutanone in the presence of a base. The resulting product is then reacted with morpholine to form the desired intermediate, which is further reacted with N-methyl-N-(tert-butoxycarbonyl)glycine to obtain the final product, this compound.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell growth. This makes this compound a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c23-17(20-11-14-2-3-15-16(10-14)27-13-26-15)18(24)21-12-19(4-1-5-19)22-6-8-25-9-7-22/h2-3,10H,1,4-9,11-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPASFRDVEGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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